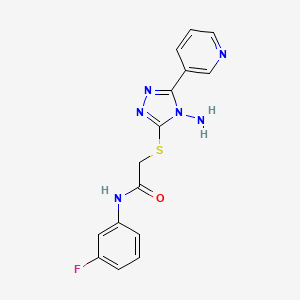

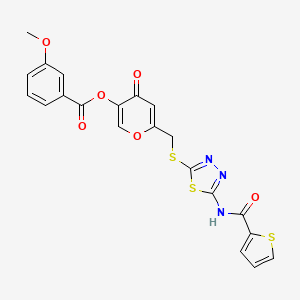

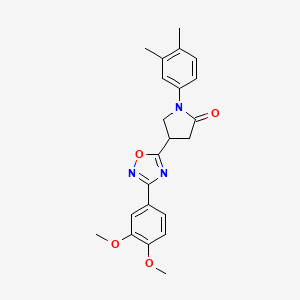

N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is substituted with a hydroxy group, making it a 4-hydroxypiperidine . This structure is often used in the synthesis of various drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-hydroxypiperidine can be used in various chemical reactions, including the synthesis of potent and selective IP (PGI(2) receptor) agonists . It can also be used in the study of copper-catalyzed N- versus O-arylation .Molecular Structure Analysis

The molecular structure of 4-hydroxypiperidine has been studied, including its vibrational spectra, NBO, and UV-spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypiperidine include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 (rough estimate) . It is soluble in water and slightly soluble in chloroform and methanol .Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. It contains a4-hydroxypiperidine moiety , which is a common structural element in many pharmaceuticals and is known to interact with a variety of biological targets.

Mode of Action

The4-hydroxypiperidine moiety is known to be involved in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds containing a4-hydroxypiperidine moiety have been found to be potent antagonists of the human H(3) receptor , suggesting that this compound may also affect pathways involving this receptor.

Pharmacokinetics

The presence of the4-hydroxypiperidine moiety suggests that the compound may have good bioavailability, as this moiety is known to enhance the absorption and distribution of drugs.

Result of Action

Compounds containing a4-hydroxypiperidine moiety have been found to be potent antagonists of the human H(3) receptor , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

N-[4-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-16(2)23(29)24-18-7-9-21(10-8-18)32(30,31)25-19-5-3-17(4-6-19)15-22(28)26-13-11-20(27)12-14-26/h3-10,16,20,25,27H,11-15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYYKUKZPQMKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

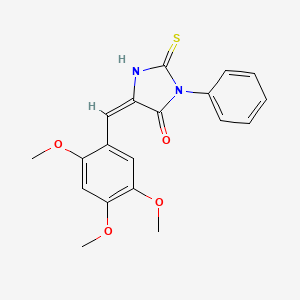

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)

![methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2952101.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)